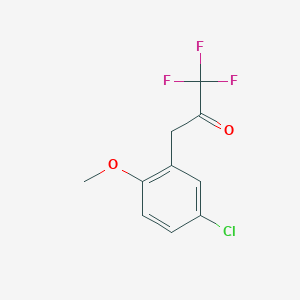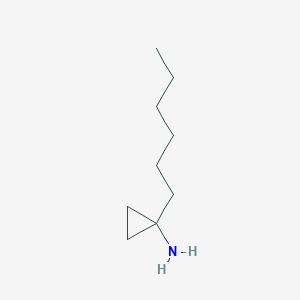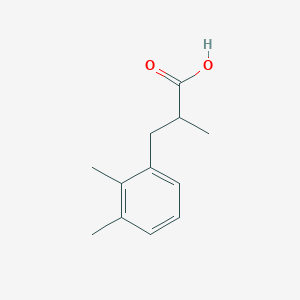
Difluoro-(tetrahydro-furan-3-yl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Difluoro-(tetrahydro-furan-3-yl)-acetic acid is an organic compound characterized by a tetrahydrofuran ring substituted with two fluorine atoms and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of difluoro-(tetrahydro-furan-3-yl)-acetic acid typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions. For example, 3-hydroxytetrahydrofuran can be prepared via cyclization and hydrolysis of 3,4-dibromo-1-methoxybutane.
Introduction of Fluorine Atoms:
Acetic Acid Moiety Addition: The acetic acid group can be introduced through various carboxylation reactions, often involving the use of thionyl chloride and methylamine dissolved in tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Difluoro-(tetrahydro-furan-3-yl)-acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
Difluoro-(tetrahydro-furan-3-yl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of difluoro-(tetrahydro-furan-3-yl)-acetic acid involves its interaction with molecular targets and pathways. The compound may act by inhibiting specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Difluoro-(tetrahydro-furan-3-yl)-methyl-phosphonic acid diethyl ester
- 3-oxo-octanoic acid (2-oxo-tetrahydro-furan-3-yl)-amide
Uniqueness
Difluoro-(tetrahydro-furan-3-yl)-acetic acid is unique due to its specific combination of a tetrahydrofuran ring, fluorine atoms, and an acetic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
1781025-79-3 |
|---|---|
Molekularformel |
C6H8F2O3 |
Molekulargewicht |
166.12 g/mol |
IUPAC-Name |
2,2-difluoro-2-(oxolan-3-yl)acetic acid |
InChI |
InChI=1S/C6H8F2O3/c7-6(8,5(9)10)4-1-2-11-3-4/h4H,1-3H2,(H,9,10) |
InChI-Schlüssel |
ZYFGRURIQBHJFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1C(C(=O)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)





